1h-Perimidin-2-yl(phenyl)methanol
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Overview
Description
1H-Perimidin-2-yl(phenyl)methanol is a heterocyclic compound that belongs to the perimidine family Perimidines are known for their diverse biological activities and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Perimidin-2-yl(phenyl)methanol typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group. This reaction requires specific reagents and conditions to proceed efficiently. One common method involves the use of glacial acetic acid and hydrogen peroxide under controlled temperature conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Perimidin-2-yl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid at elevated temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
1H-Perimidin-2-yl(phenyl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. It is being studied for its ability to inhibit bacterial growth and reduce inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties. It is being explored for applications in sensors and electronic devices.
Mechanism of Action
The mechanism of action of 1H-Perimidin-2-yl(phenyl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Perimidine-2-thiol: Known for its antimicrobial properties.
2-Substituted-1H-perimidin-1-yl derivatives: Exhibits diverse biological activities, including antitumor and antiviral properties.
Uniqueness
1H-Perimidin-2-yl(phenyl)methanol stands out due to its dual functionality as both an antimicrobial and anti-inflammatory agent. Its unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
20956-95-0 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1H-perimidin-2-yl(phenyl)methanol |
InChI |
InChI=1S/C18H14N2O/c21-17(13-6-2-1-3-7-13)18-19-14-10-4-8-12-9-5-11-15(20-18)16(12)14/h1-11,17,21H,(H,19,20) |
InChI Key |
QMRJCXWOVDWCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC4=C3C(=CC=C4)N2)O |
Origin of Product |
United States |
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